molecular formula C7H4INO4 B3039672 3-Iodo-2-nitrobenzoic acid CAS No. 1261456-66-9

3-Iodo-2-nitrobenzoic acid

Cat. No.: B3039672
CAS No.: 1261456-66-9
M. Wt: 293.02 g/mol
InChI Key: WNAROBUTYHYZPW-UHFFFAOYSA-N
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Description

3-Iodo-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is notable for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-2-nitrobenzoic acid can be synthesized through a multi-step process involving the nitration and iodination of benzoic acid derivatives. A common method involves the nitration of 2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperatures to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-iodo-2-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and iodine substituents. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. These properties make the compound a versatile intermediate in various chemical transformations .

Properties

IUPAC Name

3-iodo-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAROBUTYHYZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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